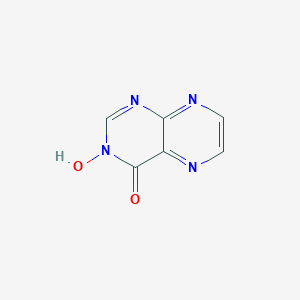
3-Hydroxypteridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxypteridin-4-one is a heterocyclic compound that is widely used in scientific research. It is a derivative of pteridine, which is a naturally occurring compound found in many organisms. 3-Hydroxypteridin-4-one has a unique structure that makes it an important molecule in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of 3-Hydroxypteridin-4-one is not fully understood. However, it is believed to interact with various biological molecules through hydrogen bonding, π-π stacking, and electrostatic interactions. This interaction can lead to changes in the conformation and activity of the molecules, which can be detected through fluorescence spectroscopy.
生化学的および生理学的効果
3-Hydroxypteridin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinase, topoisomerase, and cyclooxygenase. It has also been shown to have antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation. Additionally, 3-Hydroxypteridin-4-one has been shown to have antitumor and antiviral activities, making it a potential therapeutic agent for cancer and viral infections.
実験室実験の利点と制限
The advantages of using 3-Hydroxypteridin-4-one in lab experiments include its high yield, simple synthesis method, and wide range of applications. However, there are also some limitations to its use. For example, its fluorescence properties can be affected by pH, temperature, and solvent polarity, which can make it difficult to interpret the results of experiments. Additionally, 3-Hydroxypteridin-4-one can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the use of 3-Hydroxypteridin-4-one in scientific research. One potential direction is the development of new fluorescent probes based on its structure. These probes could be used to detect specific biological molecules with high sensitivity and selectivity. Another potential direction is the development of new therapeutic agents based on its antioxidant and anti-inflammatory properties. These agents could be used to treat various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Conclusion:
In conclusion, 3-Hydroxypteridin-4-one is a heterocyclic compound that has a wide range of applications in scientific research. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use, there are also many future directions for its application in scientific research. Overall, 3-Hydroxypteridin-4-one is a valuable molecule that has the potential to make significant contributions to various fields of research.
合成法
The synthesis of 3-Hydroxypteridin-4-one involves the condensation of 2-amino-4-hydroxypteridine with an aldehyde or ketone in the presence of an acid catalyst. This method is relatively simple and can be carried out under mild conditions. The yield of the reaction is generally high, and the purity of the product can be easily achieved through simple purification techniques.
科学的研究の応用
3-Hydroxypteridin-4-one has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of various biological molecules, such as proteins, nucleic acids, and lipids. It is also used as a precursor in the synthesis of various bioactive compounds, including antitumor agents, antiviral agents, and enzyme inhibitors. Additionally, 3-Hydroxypteridin-4-one has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
特性
CAS番号 |
18106-57-5 |
|---|---|
製品名 |
3-Hydroxypteridin-4-one |
分子式 |
C6H4N4O2 |
分子量 |
164.12 g/mol |
IUPAC名 |
3-hydroxypteridin-4-one |
InChI |
InChI=1S/C6H4N4O2/c11-6-4-5(8-2-1-7-4)9-3-10(6)12/h1-3,12H |
InChIキー |
HZDJBYRPYKLJEH-UHFFFAOYSA-N |
SMILES |
C1=CN=C2C(=N1)C(=O)N(C=N2)O |
正規SMILES |
C1=CN=C2C(=N1)C(=O)N(C=N2)O |
同義語 |
3-Hydroxy-4(3H)-pteridinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



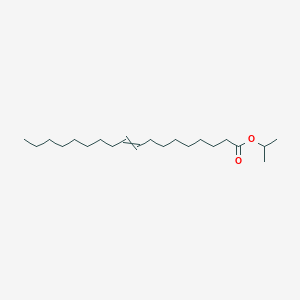
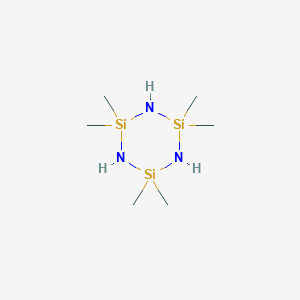
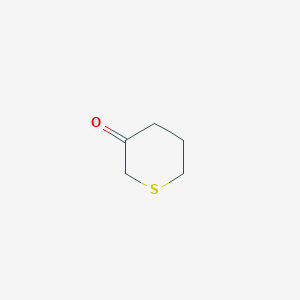
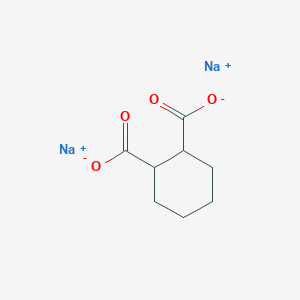
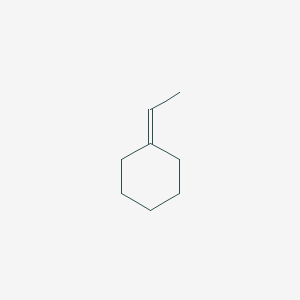
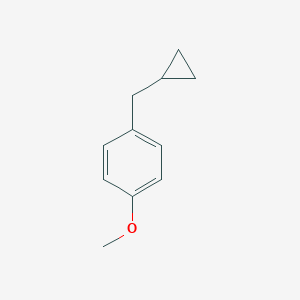
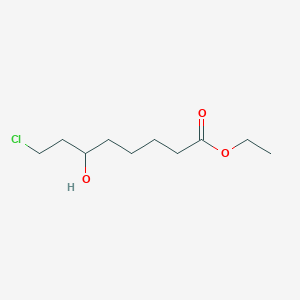
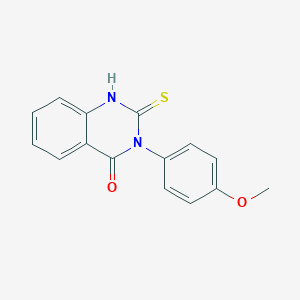
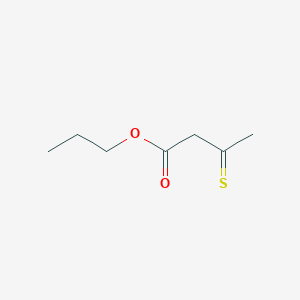
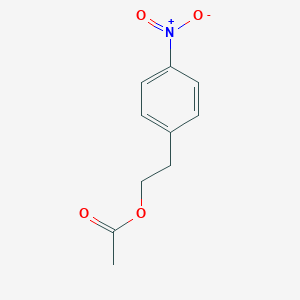
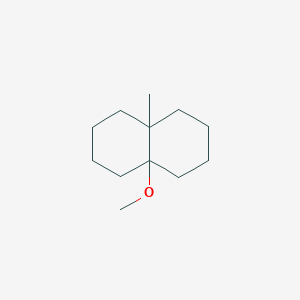
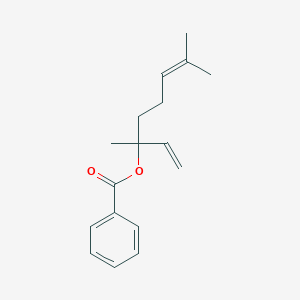
![N-[4-(dimethylamino)butyl]-N',N'-dimethylbutane-1,4-diamine](/img/structure/B92887.png)
